N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]oxane-2-carboxamide
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Overview
Description
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]oxane-2-carboxamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]oxane-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the 4,6-dimethylpyrimidine-2-amine, which is then reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group. The final step involves coupling this intermediate with oxane-2-carboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require stringent control of reaction parameters to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]oxane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]oxane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]oxane-2-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The pyrimidine ring may also interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,5-dinitro-4-(propan-2-ylamino)benzamide
- 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Uniqueness
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]oxane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]oxane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12-11-13(2)20-18(19-12)22-27(24,25)15-8-6-14(7-9-15)21-17(23)16-5-3-4-10-26-16/h6-9,11,16H,3-5,10H2,1-2H3,(H,21,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDAFHOOMJEBOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCO3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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